tributyl-[[4-[(tributylazaniumyl)methyl]phenyl]methyl]azanium;dibromide
Overview
Description
AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(TRIBUTYL-, DIBROMIDE) is a chemical compound known for its unique structure and properties. It is a type of diquaternary ammonium compound, which means it contains two quaternary ammonium groups. These compounds are often used in various industrial and scientific applications due to their ability to act as surfactants, catalysts, and antimicrobial agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(TRIBUTYL-, DIBROMIDE) typically involves the reaction of p-phenylenedimethylene with tributylamine in the presence of a brominating agent such as bromine or hydrogen bromide. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(TRIBUTYL-, DIBROMIDE) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The bromide ions in the compound can be substituted with other nucleophiles to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions, alkoxides, or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can produce a wide range of new quaternary ammonium compounds.
Scientific Research Applications
AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(TRIBUTYL-, DIBROMIDE) has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and as a phase transfer catalyst in various reactions.
Biology: The compound has antimicrobial properties and is used in the development of disinfectants and antiseptics.
Medicine: It is being studied for its potential use in drug delivery systems and as an active ingredient in certain medications.
Industry: The compound is used in the production of surfactants, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(TRIBUTYL-, DIBROMIDE) involves its interaction with cellular membranes and proteins. The quaternary ammonium groups can disrupt the lipid bilayer of cell membranes, leading to cell lysis and death. This property makes it effective as an antimicrobial agent. Additionally, the compound can interact with various enzymes and proteins, inhibiting their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(TRIPROPYL-, DIBROMIDE)
- AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(DIETHYL(2-HYDROXYETHYL)-, DIBROMIDE)
- AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(DODECYLDIETHYL-, DIBROMIDE)
Uniqueness
AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(TRIBUTYL-, DIBROMIDE) is unique due to its specific structure and the presence of tributyl groups. This gives it distinct physicochemical properties and makes it suitable for specific applications where other similar compounds may not be as effective. Its ability to act as a versatile catalyst and antimicrobial agent sets it apart from other diquaternary ammonium compounds.
Properties
IUPAC Name |
tributyl-[[4-[(tributylazaniumyl)methyl]phenyl]methyl]azanium;dibromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H62N2.2BrH/c1-7-13-23-33(24-14-8-2,25-15-9-3)29-31-19-21-32(22-20-31)30-34(26-16-10-4,27-17-11-5)28-18-12-6;;/h19-22H,7-18,23-30H2,1-6H3;2*1H/q+2;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFMZVGYBPOLFA-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CC1=CC=C(C=C1)C[N+](CCCC)(CCCC)CCCC.[Br-].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H62Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50906528 | |
Record name | N,N'-[1,4-Phenylenebis(methylene)]bis(N,N-dibutylbutan-1-aminium) dibromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50906528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
634.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101710-66-1 | |
Record name | Ammonium, (p-phenylenedimethylene)bis(tributyl-, dibromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101710661 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N'-[1,4-Phenylenebis(methylene)]bis(N,N-dibutylbutan-1-aminium) dibromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50906528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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